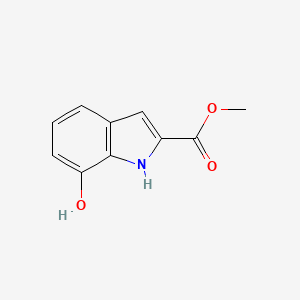

2-(pyridin-2-ylmethyl)-1H-benzimidazole

Übersicht

Beschreibung

Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . Another synthesis method involves the metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents .

Molecular Structure Analysis

The title compounds, 2-(pyridin-2-yl)-1H-perimidine (C16H11N3; 1), 1-methyl-2-(pyridin-2-yl)-1H-perimidine (C17H13N3; 2), and 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide (C18H16N3 I ; 3) were synthesized under mild conditions and their structures were determined by 1H NMR spectroscopy and single-crystal X-ray analysis .

Chemical Reactions Analysis

The synthesized imidates were characterized by NMR and HRMS spectroscopies . During HRMS operation, two fragments, [M−31] + and [M+15] +, were observed with the use of a higher fragmentor voltage (200 V) .

Physical And Chemical Properties Analysis

The synthesized imidates were characterized by NMR and HRMS spectroscopies . During HRMS operation, two fragments, [M−31] + and [M+15] +, were observed with the use of a higher fragmentor voltage (200 V) .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Benzimidazole-based derivatives, including those related to 2-(pyridin-2-ylmethyl)-1H-benzimidazole, have shown potential anticancer activity. For instance, certain Zn(II) complexes with benzimidazole-based derivatives exhibited significant cytotoxic properties against various human carcinoma cells, particularly SHSY5Y cells. These complexes interact with DNA, inducing apoptosis and G0/G1 phase arrest in the cell cycle, signifying their potential as cancer therapeutics (Zhao et al., 2015).

Coordination Chemistry and Properties

Benzimidazole compounds, including variants of 2-(pyridin-2-ylmethyl)-1H-benzimidazole, have been extensively studied in coordination chemistry. Their properties, such as spectroscopic characteristics, structural aspects, and magnetic properties, are significant in various applications, including biological and electrochemical activities (Boča et al., 2011).

Inhibitors of Heme Oxygenase

Analogues of 1H-benzimidazole, such as 2-(pyridin-2-ylmethyl)-1H-benzimidazole, have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These compounds, particularly selective for the HO-2 isozyme, present potential for pharmacological and therapeutic applications (Vlahakis et al., 2013).

Synthesis Methods

Advances in the synthesis of pyrido[1,2-a]benzimidazoles, related to 2-(pyridin-2-ylmethyl)-1H-benzimidazole, are important from both medicinal chemistry and materials chemistry perspectives. The synthesis methods have evolved to provide a range of products, highlighting the versatility of these compounds (Masters et al., 2011).

Fluorescent Sensors

Certain 2-(pyridin-2-ylmethyl)-1H-benzimidazole derivatives and their complexes have been developed as new fluorescent sensors. For example, a ligand and its Cu(II) complex demonstrated selective sensing abilities for dopamine, indicating their potential in neurochemical detection and analysis (Khattar & Mathur, 2013).

Luminescent Properties

The luminescent properties of certain coordination polymers derived from benzimidazole ligands, such as 2-(pyridin-2-ylmethyl)-1H-benzimidazole, have been investigated. These polymers display significant red-shifts in solid state at room temperature, indicating potential applications in material science and photophysical studies (Zhang et al., 2013).

Wirkmechanismus

A transition metal-free synthesis of β- (pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy, has been disclosed . This approach provides an efficient, available and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .

Safety and Hazards

Zukünftige Richtungen

A transition metal-free synthesis of β- (pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy, has been disclosed . This approach provides an efficient, available and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields . This work provides new insights for water-involving oxidation reactions .

Eigenschaften

IUPAC Name |

2-(pyridin-2-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-7-12-11(6-1)15-13(16-12)9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPAMQYOBCDQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357415 | |

| Record name | 2-(pyridin-2-ylmethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-2-ylmethyl)-1H-benzimidazole | |

CAS RN |

85330-44-5 | |

| Record name | 2-(pyridin-2-ylmethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-[(prop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B3057746.png)